1,3,4-Oxadiazole-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole-2-sulfonamide is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ringThe presence of the sulfonamide group enhances its solubility and biological activity, making it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazole-2-sulfonamide can be synthesized through various methods. One common approach involves the cyclization of acyl hydrazides with sulfonyl chlorides under basic conditions. For example, the reaction of an acyl hydrazide with a sulfonyl chloride in the presence of a base such as triethylamine can yield the desired oxadiazole sulfonamide .
Another method involves the use of N-isocyaniminotriphenylphosphorane (NIITP) as a reagent for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids. This one-pot synthesis-functionalization strategy allows for the streamlined access to the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the sulfonamide group, which can act as a nucleophile or electrophile depending on the reaction conditions .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted oxadiazole compounds. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and materials.
Biology: The compound exhibits significant antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new antimicrobial agents
Medicine: It has shown promising anticancer, anti-inflammatory, and antidiabetic activities. .
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2-sulfonamide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase, thymidylate synthase, and histone deacetylase (HDAC), leading to the disruption of key cellular processes
Apoptosis Induction: It can induce apoptosis in cancer cells by targeting proteins involved in cell proliferation and survival, such as B-cell lymphoma 2 (BCL-2) and focal adhesion kinase (FAK)
Pathway Modulation: The compound can modulate various signaling pathways, including the NF-kB signaling pathway and the telomerase activity pathway, to exert its biological effects
Comparison with Similar Compounds
1,3,4-Oxadiazole-2-sulfonamide can be compared with other similar compounds, such as 1,2,4-oxadiazole and 1,3,4-thiadiazole derivatives:
1,2,4-Oxadiazole: This isomer has similar biological activities but differs in its chemical stability and reactivity. .
1,3,4-Thiadiazole: This compound contains a sulfur atom instead of an oxygen atom in the ring. .
The uniqueness of this compound lies in its combination of the oxadiazole ring and the sulfonamide group, which enhances its solubility, stability, and biological activity .
Properties
CAS No. |
90774-48-4 |
---|---|
Molecular Formula |
C2H3N3O3S |
Molecular Weight |
149.13 g/mol |
IUPAC Name |
1,3,4-oxadiazole-2-sulfonamide |
InChI |
InChI=1S/C2H3N3O3S/c3-9(6,7)2-5-4-1-8-2/h1H,(H2,3,6,7) |
InChI Key |
HNUANCKZAPZYAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(O1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.